molecular formula C20H24N2O6 B14785748 8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B14785748
M. Wt: 388.4 g/mol
InChI Key: NRXQYGCWXQUABW-UHFFFAOYSA-N
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Description

8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl group, and a nitrophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal or catalytic conditions to form the bicyclic structure.

    Introduction of the Boc Protecting Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Functionalization with Methoxycarbonyl and Nitrophenyl Groups: The methoxycarbonyl group can be introduced through esterification reactions, while the nitrophenyl group can be added via nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the Boc group provides stability and protection during chemical transformations. The bicyclic structure allows for unique spatial arrangements, facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    8-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]oct-2-ene: Similar bicyclic structure with a boronic acid ester group.

    8-Boc-3,8-diazabicyclo[3.2.1]octane: Contains a similar bicyclic core but with different functional groups.

Uniqueness

8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to the presence of both methoxycarbonyl and nitrophenyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxycarbonyl-4-nitrophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C20H24N2O6/c1-20(2,3)28-19(24)21-13-5-6-14(21)10-12(9-13)16-8-7-15(22(25)26)11-17(16)18(23)27-4/h7-9,11,13-14H,5-6,10H2,1-4H3

InChI Key

NRXQYGCWXQUABW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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